molecular formula C14H21N3O4 B4465532 Ethyl 2-{[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}acetate

Ethyl 2-{[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}acetate

Cat. No.: B4465532
M. Wt: 295.33 g/mol
InChI Key: XHQKHRJPOSFSTF-UHFFFAOYSA-N
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Description

Ethyl 2-{[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}acetate is a complex organic compound that features a combination of oxazole and pyrrolidine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}acetate typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through the cyclization of α-amino acids with arylacetylenes in the presence of copper nitrate and iodine . The pyrrolidine ring can be synthesized through the functionalization of preformed pyrrolidine rings or ring construction from cyclic or acyclic precursors .

Industrial Production Methods

Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Ethyl 2-{[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-{[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole and pyrrolidine derivatives, such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

What sets Ethyl 2-{[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}acetate apart is its unique combination of oxazole and pyrrolidine rings, which may confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various fields .

Properties

IUPAC Name

ethyl 2-[[2-(3-ethyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-3-10-8-12(21-16-10)11-6-5-7-17(11)14(19)15-9-13(18)20-4-2/h8,11H,3-7,9H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQKHRJPOSFSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)C2CCCN2C(=O)NCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-{[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}acetate
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Ethyl 2-{[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}acetate
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Ethyl 2-{[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}acetate
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Ethyl 2-{[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}acetate
Reactant of Route 5
Ethyl 2-{[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}acetate
Reactant of Route 6
Ethyl 2-{[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}acetate

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